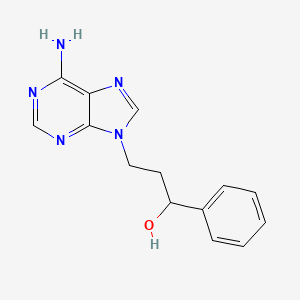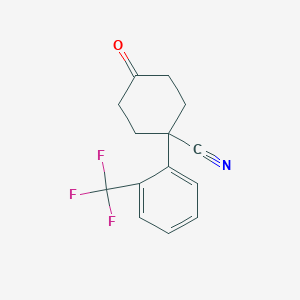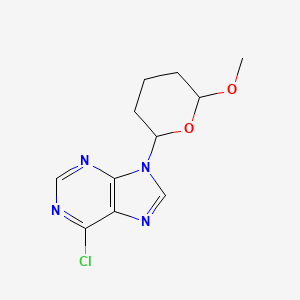
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol is an organic compound that belongs to the class of 6-aminopurines These compounds are characterized by a purine base with an amino group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol typically involves the reaction of adenine with alkylating agents under basic conditions. One common method involves suspending adenine in anhydrous dimethylformamide (DMF) and adding sodium hydride. The mixture is stirred at 100°C, followed by the addition of 1-bromo-3-diazo-propan-2-one. The reaction mixture is then cooled, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide metabolism, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: Another 6-aminopurine derivative with a different side chain.
Sinefungin: A purine nucleoside analog with similar structural features.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol is unique due to its specific phenylpropanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
7278-48-0 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H15N5O/c15-13-12-14(17-8-16-13)19(9-18-12)7-6-11(20)10-4-2-1-3-5-10/h1-5,8-9,11,20H,6-7H2,(H2,15,16,17) |
Clé InChI |
FVCJYAJTKJRCIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCN2C=NC3=C(N=CN=C32)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)











